3,3-Dimethyl-1-pent-4-ynylpyrrolidine
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Overview
Description
3,3-Dimethyl-1-pent-4-ynylpyrrolidine is an organic compound with the molecular formula C11H19N It is a pyrrolidine derivative characterized by the presence of a pent-4-ynyl group and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-pent-4-ynylpyrrolidine typically involves the reaction of 3,3-dimethylpyrrolidine with a suitable alkyne, such as pent-4-yn-1-yl bromide. The reaction is usually carried out under basic conditions, using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine and facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation or chromatography would be employed to isolate the desired product from reaction by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-pent-4-ynylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert any present carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMSO or THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3,3-Dimethyl-1-pent-4-ynylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-pent-4-ynylpyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylpyrrolidine: Lacks the pent-4-ynyl group, making it less versatile in chemical reactions.
Pent-4-ynylpyrrolidine: Lacks the dimethyl groups, affecting its steric and electronic properties.
3,3-Dimethyl-1-pentylpyrrolidine: Similar but lacks the alkyne functionality, impacting its reactivity.
Uniqueness
3,3-Dimethyl-1-pent-4-ynylpyrrolidine is unique due to the combination of the pent-4-ynyl group and the dimethyl groups on the pyrrolidine ring. This combination imparts distinct steric and electronic properties, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
3,3-dimethyl-1-pent-4-ynylpyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-4-5-6-8-12-9-7-11(2,3)10-12/h1H,5-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBXAOZYQDWXKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CCCC#C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1566203-31-3 |
Source
|
Record name | 3,3-dimethyl-1-(pent-4-yn-1-yl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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